![molecular formula C21H22N2O4S2 B6480403 ethyl 2-[2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 896678-77-6](/img/structure/B6480403.png)
ethyl 2-[2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “ethyl 2-[2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate” is a complex organic molecule. It contains a total of 63 bonds, including 33 non-H bonds, 9 multiple bonds, 11 rotatable bonds, 3 double bonds, and 6 aromatic bonds. The molecule also includes 2 six-membered rings, 1 seven-membered ring, and 1 eleven-membered ring .
Synthesis Analysis
The synthesis of such compounds often involves cyclization processes or domino reactions . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures and functional groups. It includes an ester group (aliphatic), and a tertiary group . The structure of similar compounds has been determined by X-ray analysis .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the conditions and reagents used. For instance, the reaction of similar compounds with primary amines in toluene under reflux led to the formation of corresponding derivatives .Wissenschaftliche Forschungsanwendungen
- F0670-0073 is a novel compound synthesized as an unprecedented side product of the Biginelli reaction . This multicomponent reaction involves three components: an aldehyde, a carbonyl compound with an acidic C-H moiety, and urea or its derivatives. In this case, the reaction utilized 2,4-dimethoxybenzaldehyde , ethyl acetoacetate , and urea with p-toluenesulfonic acid (PTSA) as a catalyst in reflux conditions. The molecular structure of F0670-0073 was confirmed through techniques such as FTIR, HRESIMS, and NMR spectroscopy .
- While specific studies on F0670-0073 are limited, it belongs to the class of heterostilbene derivatives . These compounds exhibit diverse biological activities. Further research could explore its potential as an antiviral , anti-inflammatory , or anticancer agent .
- F0670-0073 shares structural similarities with rhodanine derivatives . These compounds have been investigated for their pharmaceutical properties, including antifungal , antibacterial , and antituberculous activities .
- The presence of a thiophene moiety in F0670-0073 suggests potential applications in the field of thiophene derivatives . These compounds have been explored for their pharmacological properties, including anti-inflammatory and antiviral effects .
Synthesis and Structure
Biological Potential
Rhodanine Derivatives
Thiophene Derivatives
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its biological activities and potential applications in medicine, given the diverse biological activities exhibited by similar compounds . Additionally, the development of new effective methods for their synthesis could be another area of future research .
Eigenschaften
IUPAC Name |
ethyl 2-[[2-(4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-2-27-21(26)19-13-6-5-9-15(13)29-20(19)22-17(24)12-23-14-7-3-4-8-16(14)28-11-10-18(23)25/h3-4,7-8H,2,5-6,9-12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CARQFGPLKORLDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3C(=O)CCSC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.